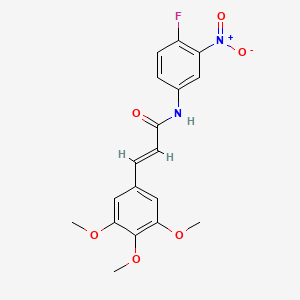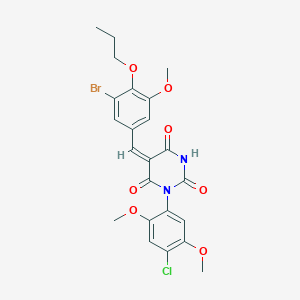
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as FNPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. FNPA has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to activate certain ion channels in the brain, such as the TRPV1 channel, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types. This compound has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which makes it easy to handle in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is the development of more potent and selective derivatives of this compound, which could be used as therapeutic agents for various diseases. Another area of research is the study of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies could be explored, to determine whether it has synergistic effects. Finally, the development of new methods for the synthesis of this compound could make it more accessible for use in laboratory experiments.
Synthesemethoden
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 4-fluoro-3-nitroaniline with 3,4,5-trimethoxyphenylacetic acid, followed by the conversion of the resulting intermediate to this compound through acrylation. This method has been optimized to yield high purity this compound with good yields.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of research. It has been shown to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential as a neuroprotective agent, due to its ability to modulate the activity of certain ion channels in the brain. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of metabolic disorders, such as diabetes and obesity.
Eigenschaften
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O6/c1-25-15-8-11(9-16(26-2)18(15)27-3)4-7-17(22)20-12-5-6-13(19)14(10-12)21(23)24/h4-10H,1-3H3,(H,20,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTZLEXSJQBTAI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)

![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)

![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)

![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4900145.png)
![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)